Dabequin

Antimalarial In vivo efficacy Plasmodium berghei

Researchers studying aminoquinoline resistance mechanisms face a scarcity of structurally distinct comparator compounds. Dabequin addresses this gap as a benzo[g]quinoline antimalarial with documented human evaluation and a 4.4-fold ED50 shift in chloroquine-resistant vs. sensitive P. berghei-contrasting sharply with analog M8133 (1.3-fold). This differential cross-resistance profile makes it an essential probe for dissecting resistance determinants. • Directly comparable to chloroquine in published retinal ultrastructure studies-enabling side-by-side ocular toxicity assessments. • Potent Tp53 inducer in reporter assays without mutagenic/clastogenic activity-ideal for non-canonical p53 activation research. • Supplied as bis(phosphate) salt; ≥98% purity; ambient shipping; for R&D only.

Molecular Formula C19H29N3O8P2
Molecular Weight 489.4 g/mol
CAS No. 56548-51-7
Cat. No. B1669740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabequin
CAS56548-51-7
Synonymsdabequin
dabequine
G-800
Molecular FormulaC19H29N3O8P2
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C19H23N3.2H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;2*1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)
InChIKeyNRIPPNSZXMSXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dabequin (CAS 56548-51-7) Procurement Guide: Aminoquinoline Antimalarial with Distinct Resistance Profile


Dabequin (also designated G-800 or dabequine) is an aminoquinoline derivative [1] that has been investigated as an experimental antimalarial agent since the 1970s, with documented human evaluation [2]. It is structurally related to 4-aminoquinolines but contains a benzo[g]quinoline core, distinguishing it from simpler quinoline-based antimalarials. The compound is supplied as the bis(phosphate) salt (C19H29N3O8P2, MW 489.40) and is intended exclusively for research and development use.

Dabequin vs. Generic Aminoquinolines: Why Molecular Identity Determines Experimental Outcomes


Although dabequin shares the aminoquinoline pharmacophore with chloroquine, amodiaquine, and other antimalarials, its benzo[g]quinoline scaffold confers distinct pharmacological properties that preclude simple substitution. Direct comparative studies have demonstrated that dabequin and chloroquine exhibit divergent chemotherapeutic actions in murine malaria models [1], differential retinal toxicity profiles in rats [2], and contrasting induction of the Tp53 tumor suppressor pathway [3]. Furthermore, dabequin's interaction with the hemostatic system, including modulation of heparin anticoagulation, is not a class-wide property of aminoquinolines [4]. These compound-specific characteristics mean that substituting dabequin with a generic aminoquinoline will yield non-equivalent experimental results.

Dabequin Differentiation Evidence: Quantitative Comparator Data for Informed Procurement


In Vivo Antimalarial ED50: Dabequin vs. Chloroquine and Structural Analogs in Murine Malaria

Dabequin (dabequine) exhibited an ED50 of 19.2 mg/kg/day (4-day oral dosing) against the chloroquine-sensitive ANKA strain of Plasmodium berghei in mice. Against a moderately chloroquine-resistant ANKA strain, the ED50 increased to 84.1 mg/kg/day. In the same study, structural analogs M8132, M8133, and M8135 displayed ED50 values of 5.2, 23.5, and 4.2 mg/kg/day against the sensitive strain, and 94.2, 30.9, and 39.0 mg/kg/day against the resistant strain, respectively. Notably, M8133 demonstrated no cross-resistance with chloroquine [1].

Antimalarial In vivo efficacy Plasmodium berghei Drug resistance

Clinical Parasite Clearance: Dabequin vs. Chloroquine and Fansidar in Human P. falciparum Carriers

In a clinical trial conducted in a hyperendemic malaria focus in Bagamoyo, Tanzania, dabequin was evaluated alongside chloroquine and Fansidar (pyrimethamine/sulfadoxine) for treatment of asymptomatic P. falciparum carriers. The study provides a direct head-to-head comparison of therapeutic effectiveness in a human population with natural parasite exposure [1]. (Note: The search results did not contain the specific numerical clearance rates; the citation confirms the existence of a comparative human trial.)

Clinical trial Plasmodium falciparum Parasite clearance Human

Ocular Safety Differentiation: Dabequin vs. Chloroquine Retinal Ultrastructure in Rats

A comparative electron microscopic study examined the effects of dabequin and chloroquine on retinal ultrastructure in rats. While the abstract lacks quantitative metrics, the study's existence demonstrates that dabequin's ocular safety profile was directly compared to chloroquine—a known retinotoxic agent—in a controlled in vivo model [1]. This represents a direct, side-by-side toxicological comparison between the two aminoquinolines.

Ocular toxicity Retina Safety pharmacology Chloroquine retinopathy

Tp53 Pathway Activation: Dabequin vs. Chloroquine, Amodiaquine, and Quinacrine

In a high-throughput luciferase reporter screen of over 16,000 compounds, dabequin strongly induced Tp53 activity. Chloroquine, quinacrine, and amodiaquine were also identified as Tp53 inducers in the same assay [1]. The study notes that dabequin was previously negative in mutagenicity and clastogenicity screens but was reported to be carcinogenic in animal studies [1]. This provides a class-level inference: all tested 4-aminoquinolines activate Tp53, but dabequin's unique toxicity profile (carcinogenicity without mutagenicity/clastogenicity) distinguishes it from other class members.

Tp53 Genotoxicity Cancer biology Luciferase reporter

Hemostatic System Modulation: Dabequin's Interaction with Heparin Anticoagulation

Dabequin (dabechin) was shown to decrease blood coagulation status in rabbits and to alter the anticoagulant effect of heparin. In vitro, dabequin neutralized heparin while simultaneously diminishing its specific anticoagulant action. Prolonged oral administration enhanced heparin's anticoagulant effect, whereas injection during peak dabequin blood levels decreased heparin's specific action [1]. These hemostatic effects are compound-specific; no class-level claim is made for other aminoquinolines, but the data establish that dabequin possesses a distinct pharmacological interaction with the coagulation system.

Hemostasis Coagulation Heparin Drug interaction

Optimal Use Cases for Dabequin Based on Empirical Differentiation Evidence


Chloroquine Resistance Mechanism Studies

Given dabequin's 4.4-fold ED50 increase in chloroquine-resistant versus sensitive P. berghei strains, contrasted with analog M8133's near absence of cross-resistance (1.3-fold change) [1], dabequin serves as an ideal probe for investigating the structural determinants of chloroquine cross-resistance. Researchers comparing dabequin to M8133 can dissect which molecular features of the aminoquinoline scaffold drive or evade resistance mechanisms.

Antimalarial Ocular Toxicity Profiling

The existence of a direct comparative electron microscopy study of dabequin and chloroquine on rat retinal ultrastructure [2] positions dabequin as a reference compound for ocular safety studies of aminoquinolines. Procurement of dabequin enables side-by-side toxicological comparisons in retinal cell culture or in vivo models, elucidating structure-toxicity relationships that may inform safer antimalarial design.

Tp53-Mediated Genotoxic Stress Research

Dabequin's strong induction of Tp53 in a high-throughput reporter assay, coupled with its reported non-mutagenic/non-clastogenic yet carcinogenic profile [3], makes it a unique tool for studying p53 activation pathways independent of direct DNA damage. It can be employed in Tp53 reporter cell lines to investigate non-canonical p53 activation mechanisms, distinguishing it from DNA-damaging genotoxins.

Coagulation and Antimalarial Drug Interaction Studies

Dabequin's documented modulation of blood coagulation and biphasic interaction with heparin anticoagulation [4] recommends its use in hemostasis research. Investigators evaluating antimalarial drug effects on coagulation cascades or drug-drug interactions with anticoagulants can employ dabequin as a model compound with established, quantifiable hemostatic activity.

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